molecular formula C21H19N5OS B2549135 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1798485-07-0

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2549135
CAS No.: 1798485-07-0
M. Wt: 389.48
InChI Key: LEGXYFXPLOIZRL-UHFFFAOYSA-N
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Description

1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple functional groups, including benzyl, pyridinyl, thiophenyl, and triazole, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, 4-pyridinecarboxylic acid, is converted to its corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne derivative of thiophene in the presence of a copper(I) catalyst to form the triazole ring.

    Benzylation: The triazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: Finally, the benzylated triazole is reacted with ethylamine to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyridine and thiophene rings can interact with aromatic residues in proteins, enhancing binding affinity. The benzyl group can provide hydrophobic interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the pyridine and thiophene rings.

    5-(Pyridin-4-yl)-1H-1,2,3-triazole: Lacks the benzyl and thiophene groups.

    N-(2-(Thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl and pyridine groups.

Uniqueness: 1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and biological activity. The presence of the triazole ring, along with the benzyl, pyridine, and thiophene groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-21(23-13-10-18-7-4-14-28-18)19-20(17-8-11-22-12-9-17)26(25-24-19)15-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGXYFXPLOIZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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